LogP and Lipophilicity: 2-(4-Bromophenyl)oxazole vs. 2-(2-Bromophenyl)oxazole and 2-(3-Bromophenyl)oxazole
The lipophilicity, as measured by the predicted partition coefficient (LogP), differs among the positional isomers of 2-(bromophenyl)oxazole. 2-(4-Bromophenyl)oxazole exhibits a LogP of 3.30 . In contrast, the 3- and 2- isomers both have a reported LogP of 3.1041 . This difference in LogP of approximately 0.2 log units indicates that the para-bromo isomer is measurably more lipophilic than its meta and ortho counterparts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.30 |
| Comparator Or Baseline | 2-(3-Bromophenyl)oxazole (LogP = 3.1041); 2-(2-Bromophenyl)oxazole (LogP = 3.1041) |
| Quantified Difference | ΔLogP ≈ +0.20 |
| Conditions | Predicted values using computational methods (ACD/Labs). |
Why This Matters
A higher LogP value directly impacts membrane permeability and solubility, which are critical parameters for cellular uptake in biological assays and for pharmacokinetic properties in drug development.
